molecular formula C12H18N4O2 B13998349 6-amino-N-(2-morpholinoethyl)nicotinamide CAS No. 827588-15-8

6-amino-N-(2-morpholinoethyl)nicotinamide

Cat. No.: B13998349
CAS No.: 827588-15-8
M. Wt: 250.30 g/mol
InChI Key: XJASTQYDSQITDS-UHFFFAOYSA-N
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Description

6-amino-N-(2-morpholinoethyl)nicotinamide is a derivative of nicotinamide, a compound known for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 6-aminonicotinamide with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-amino-N-(2-morpholinoethyl)nicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

6-amino-N-(2-morpholinoethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase. By binding to the active site of the enzyme, it prevents the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit both MAO-A and MAO-B with relatively high selectivity. This makes it a valuable compound for research into treatments for neurological disorders .

Properties

CAS No.

827588-15-8

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

6-amino-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H18N4O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H2,13,15)(H,14,17)

InChI Key

XJASTQYDSQITDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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